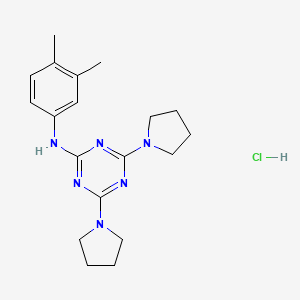
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide, also known as BTB06584, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have significant effects on various biological processes, making it a valuable tool for studying these processes in more detail. In
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide involves the inhibition of protein-protein interactions, specifically the interaction between MDM2 and p53. This interaction plays a crucial role in the regulation of cell growth and division, and its inhibition leads to the activation of p53 and subsequent induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on various biological processes. In addition to its role in inducing cell death in cancer cells, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide in lab experiments is its specificity for inhibiting the interaction between MDM2 and p53. This makes it a valuable tool for studying the role of this interaction in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide. One area of research involves the development of more efficient synthesis methods for this compound, which could increase its availability for use in scientific research. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of cancer and other diseases. Finally, research is needed to explore the potential side effects of this compound and to develop strategies for minimizing these effects.
Métodos De Síntesis
The synthesis of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide involves a multi-step process that includes the use of several reagents and solvents. The first step involves the reaction of 4,4,4-trifluorobutanoyl chloride with benzylamine to form N-benzyl-4,4,4-trifluorobutanamide. This intermediate is then reacted with benzaldehyde to form this compound. The overall yield of this synthesis method is around 30%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of protein-protein interactions in various biological processes. This compound has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which are involved in the regulation of cell growth and division. By inhibiting this interaction, this compound has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)16(22-12-14-7-3-1-4-8-14)11-17(24)23-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGHYZEHLFWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(F)(F)F)N=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)
